Sulfide, isopentyl pentyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfide, isopentyl pentyl, also known as isopentyl pentyl sulfide, is an organic compound with the molecular formula C10H22S. It belongs to the class of sulfides, which are sulfur analogs of ethers. This compound consists of an isopentyl group and a pentyl group bonded to a sulfur atom. Sulfides are generally more reactive than ethers due to the greater nucleophilicity of sulfur compared to oxygen .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfide, isopentyl pentyl, typically involves the reaction of isopentyl alcohol with pentyl alcohol in the presence of a sulfurizing agent. One common method is the reaction of these alcohols with sulfur dichloride (SCl2) or thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows: [ \text{C5H11OH} + \text{C5H11OH} + \text{SCl2} \rightarrow \text{C5H11SC5H11} + 2\text{HCl} ]
Industrial Production Methods: In industrial settings, the production of sulfides often involves the use of large-scale reactors where the alcohols and sulfurizing agents are mixed under controlled temperatures and pressures. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired sulfide compound .
Types of Reactions:
-
Oxidation: this compound, can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and peracids. [ \text{C5H11SC5H11} + \text{H2O2} \rightarrow \text{C5H11SO}C5H11 ] [ \text{C5H11SO}C5H11 + \text{H2O2} \rightarrow \text{C5H11SO2}C5H11 ]
-
Reduction: Sulfides can be reduced back to thiols using reducing agents like lithium aluminum hydride (LiAlH4). [ \text{C5H11SC5H11} + \text{LiAlH4} \rightarrow \text{C5H11SH} + \text{C5H11H} ]
-
Substitution: Sulfides can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles. [ \text{C5H11SC5H11} + \text{Nu}^- \rightarrow \text{C5H11Nu} + \text{C5H11S}^- ]
Common Reagents and Conditions:
- Oxidizing agents: Hydrogen peroxide, peracids.
- Reducing agents: Lithium aluminum hydride.
- Nucleophiles: Halides, alkoxides.
Major Products:
- Oxidation: Sulfoxides, sulfones.
- Reduction: Thiols.
- Substitution: Various substituted products depending on the nucleophile used .
Scientific Research Applications
Sulfide, isopentyl pentyl, has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Sulfides are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore the therapeutic potential of sulfides in treating various diseases.
Industry: Sulfides are used in the production of lubricants, additives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sulfide, isopentyl pentyl, involves its interaction with various molecular targets. Sulfides can act as nucleophiles, participating in nucleophilic substitution reactions. They can also undergo oxidation to form reactive intermediates like sulfoxides and sulfones, which can further interact with biological molecules. The exact pathways and targets depend on the specific context of its use .
Comparison with Similar Compounds
Methyl sulfide (dimethyl sulfide): A simpler sulfide with two methyl groups.
Ethyl sulfide (diethyl sulfide): Contains two ethyl groups.
Butyl sulfide (dibutyl sulfide): Contains two butyl groups.
Uniqueness: Sulfide, isopentyl pentyl, is unique due to the presence of both isopentyl and pentyl groups, which can impart different chemical and physical properties compared to simpler sulfides.
Properties
CAS No. |
7352-01-4 |
---|---|
Molecular Formula |
C10H22S |
Molecular Weight |
174.35 g/mol |
IUPAC Name |
1-(3-methylbutylsulfanyl)pentane |
InChI |
InChI=1S/C10H22S/c1-4-5-6-8-11-9-7-10(2)3/h10H,4-9H2,1-3H3 |
InChI Key |
XUNPTYBWYTYKIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.